

Application Note: Strategic PROTAC Assembly Using Electrophilic VHL-Linker "Conjugate 88"

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Compound of Interest

Compound Name: *E3 Ligase Ligand-linker Conjugate 88*
Cat. No.: *B12369333*

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Abstract & Introduction

The development of Proteolysis Targeting Chimeras (PROTACs) often faces a bottleneck in "Linkerology"—the optimization of the chemical tether connecting the E3 ligase ligand to the target protein ligand (warhead).[1] Conjugate 88 represents a pre-optimized, high-fidelity building block designed to streamline this process.[1]

Identified as a VHL2 Ligand-Linker-Chloride conjugate, Conjugate 88 allows researchers to convert any target ligand with a nucleophilic handle (amine or hydroxyl) into a functional VHL-recruiting PROTAC via a single-step nucleophilic substitution (

). This bypasses the need for complex multi-step linker synthesis and enables the rapid generation of PROTAC libraries.

Key Technical Specifications

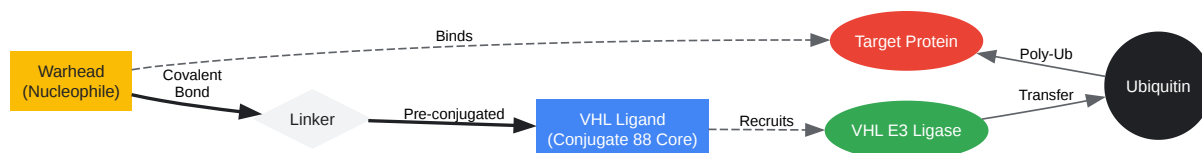
Parameter	Description
Molecule Identity	Conjugate 88 (VHL2-Linker-Cl)
E3 Ligase Recruited	von Hippel-Lindau (VHL)
Reactive Handle	Alkyl Chloride (Electrophile)
Reaction Type	Nucleophilic Substitution ()
Catalyst Required	Sodium Iodide (NaI) - Finkelstein conditions
Primary Application	Rapid conversion of amine-bearing warheads into PROTACs

Mechanism of Action & Design Strategy

The efficacy of a PROTAC depends on the formation of a stable Ternary Complex (Target:PROTAC:E3 Ligase).[1] Conjugate 88 is engineered with a linker length and composition (typically PEG/alkyl hybrid) that has shown broad success in minimizing steric clashes while maximizing cooperativity for VHL-mediated ubiquitination.

Mechanistic Workflow

- Modular Assembly: The nucleophilic warhead attacks the electrophilic carbon of Conjugate 88.[1]
- Ternary Complex Formation: The resulting PROTAC bridges the Target Protein and VHL.[1]
- Ubiquitination: E2 ubiquitin-conjugating enzymes transfer ubiquitin to surface lysines on the target.[1]
- Degradation: The poly-ubiquitinated target is recognized and degraded by the 26S Proteasome.[1]



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Caption: Logical flow of PROTAC assembly and function. Conjugate 88 provides the blue and grey components (VHL Ligand + Linker), reacting with the yellow Warhead.[1]

Experimental Protocol: Chemical Synthesis

Objective: Covalent attachment of a Target Ligand (Warhead) to Conjugate 88 via alkylation.

Reagents & Equipment[1][2][3]

- Conjugate 88: VHL-Linker-Cl (stored at -20°C).
- Target Ligand (Warhead): Must contain a secondary amine (preferred) or primary amine.[1]
- Solvents: Anhydrous DMF (N,N-Dimethylformamide) or Acetone.[1]
- Base: Cesium Carbonate () or DIPEA.[1]
- Catalyst: Sodium Iodide (NaI).[1][2]
- Purification: Preparative HPLC or Flash Chromatography.

Step-by-Step Procedure

Step 1: Activation (Finkelstein Reaction)

Rationale: Alkyl chlorides are weak electrophiles.[1] NaI converts the chloride to a highly reactive iodide in situ.[1]

- Dissolve Conjugate 88 (1.0 equiv, e.g., 0.30 mmol) in dry Acetone (15 mL).
- Add NaI (10.0 equiv, 3.0 mmol).
- Stir the mixture at 60°C for 24–48 hours under inert atmosphere (or Ar).
- Workup: Evaporate solvent. Resuspend residue in EtOAc (50 mL). Wash with 10% (to remove iodine), water, and brine.[\[1\]](#)[\[2\]](#) Dry over , filter, and concentrate.
 - Checkpoint: You now have the activated VHL-Linker-Iodide.[\[1\]](#) Use immediately.

Step 2: Coupling (Alkylation)

- Dissolve the Activated Conjugate 88 (from Step 1) in dry DMF (5 mL).
- Add the Target Ligand (1.0–1.2 equiv).[\[1\]](#)
- Add Base:
 - For amines: Add (1.5–2.0 equiv).[\[1\]](#)
 - Alternative: DIPEA (3.0 equiv) can be used for highly nucleophilic amines.[\[1\]](#)
- Stir at 60°C for 16–18 hours.
 - Monitoring: Check reaction progress via LC-MS. Look for the mass of [Target-Linker-VHL] + H.

Step 3: Deprotection (If applicable)

Note: Conjugate 88 or your warhead may contain Boc-protected groups (e.g., on the hydroxyproline of VHL).[\[1\]](#)

- If LC-MS shows a Boc-protected mass, treat the crude residue with TFA/DCM (1:1) or 4M HCl in Dioxane for 1 hour at room temperature.[1]
- Evaporate volatiles completely.[1]

Step 4: Purification

- Purify the final PROTAC using Reverse-Phase Preparative HPLC.
 - Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]
 - Gradient: 5% to 95% B over 20 mins.
- Lyophilize fractions to obtain the final powder.

Biochemical & Cellular Validation

Once synthesized, the PROTAC must be validated for ternary complex formation and degradation efficiency.

A. Binary vs. Ternary Binding (FP or TR-FRET)

Purpose: Confirm that the PROTAC binds both the Target and VHL simultaneously.

- Method: Fluorescence Polarization (FP) or TR-FRET.[1]
- Setup:
 - Label VHL protein with a fluorophore.[1]
 - Titrate PROTAC into VHL alone (Binary).[1]
 - Titrate PROTAC into VHL + Target Protein (Ternary).[1]
- Success Criteria: A shift in

or distinct "hook effect" curve in the presence of both proteins confirms cooperative ternary complex formation.[1]

B. Cellular Degradation Assay (DC50)

Purpose: Determine the concentration required for 50% degradation (

).

- Cell Lines: Use cells relevant to the target (e.g., MM.1S for cancer targets).[1]
- Protocol:
 - Seed cells in 6-well plates.
 - Treat with PROTAC (Conjugate 88 derivative) at serial dilutions (e.g., 10 M to 1 nM) for 16–24 hours.
 - Lysis: Harvest cells and lyse in RIPA buffer with protease inhibitors.
 - Western Blot: Probe for Target Protein and Vinculin/GAPDH (loading control).[1]
 - Quantification: Normalize target band intensity to loading control. Plot % Degradation vs. Log[Concentration].

C. Rescue Experiments (Mechanism Validation)

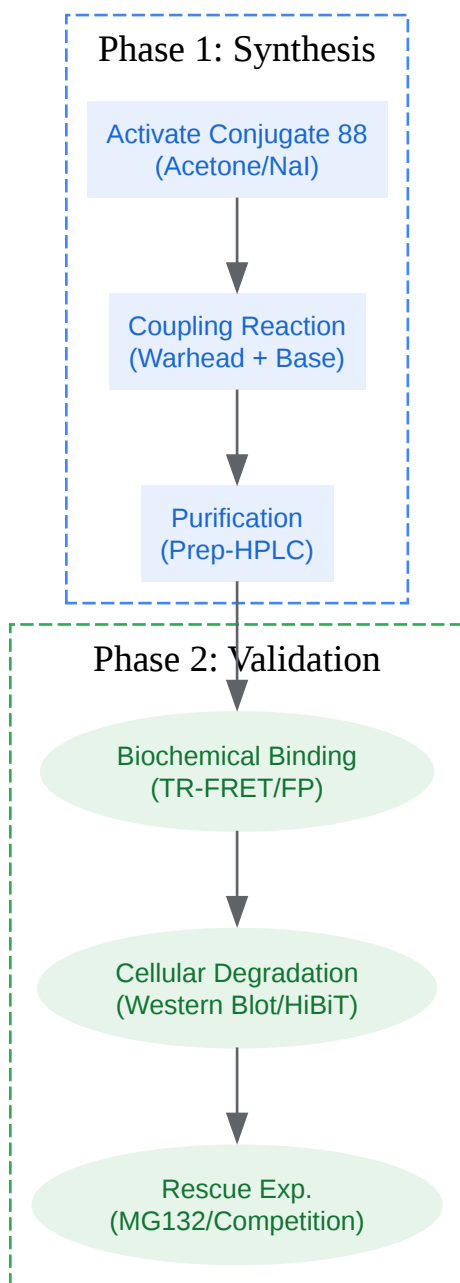
To prove the degradation is VHL-dependent, co-treat cells with the PROTAC and:

- Proteasome Inhibitor: Carfilzomib or MG132 (Prevents degradation).[1]
- VHL Ligand Competitor: High concentration of free VHL ligand (e.g., VH032).[1]
- Result: Both conditions should rescue target levels, proving the mechanism is PROTAC-mediated.

Troubleshooting Guide

Observation	Root Cause	Solution
No Product in Step 2	Poor nucleophilicity of Warhead	Add NaI to Step 2 (catalytic Finkelstein) or increase temp to 80°C.
Low Yield	Hydrolysis of Chloride/Iodide	Ensure all solvents are strictly anhydrous.[1] Use molecular sieves.
Multiple Products	Warhead has multiple amines	Protect non-reactive amines on the Warhead (e.g., Boc) before coupling.[1][3]
No Degradation in Cells	Permeability issues	Perform a NanoBRET assay to verify intracellular target engagement.

Workflow Visualization



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Caption: Experimental pipeline from chemical synthesis of the PROTAC to biological validation.

References

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